2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime
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Overview
Description
2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime is a chemical compound with the molecular formula C₇H₁₄N₂O₃S. It is a derivative of butocarboxim, which is a carbamate insecticide. This compound is known for its high solubility in water and moderate toxicity to mammals and aquatic life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butocarboximsulfoxide typically involves the oxidation of butocarboxim. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of butocarboximsulfoxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production facilities are equipped with advanced analytical instruments to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfone derivatives.
Reduction: Reduction reactions can revert it back to butocarboxim.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols under mild conditions
Major Products
Oxidation: Sulfone derivatives.
Reduction: Butocarboxim.
Substitution: Various substituted carbamates
Scientific Research Applications
2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime has a wide range of applications in scientific research:
Mechanism of Action
2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can be toxic to insects and other pests .
Comparison with Similar Compounds
Similar Compounds
Butocarboxim: A structural isomer of butocarboximsulfoxide, used as an insecticide.
Aldicarb: Another carbamate insecticide with similar properties.
Uniqueness
2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime is unique due to its sulfoxide group, which imparts different chemical reactivity and biological activity compared to its parent compound butocarboxim and other similar carbamate insecticides .
Properties
CAS No. |
34681-24-8 |
---|---|
Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
[(Z)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5- |
InChI Key |
RCTCYOQIGNPQJH-UITAMQMPSA-N |
Isomeric SMILES |
CC(/C(=N\OC(=O)NC)/C)S(=O)C |
SMILES |
CC(C(=NOC(=O)NC)C)S(=O)C |
Canonical SMILES |
CC(C(=NOC(=O)NC)C)S(=O)C |
34681-24-8 | |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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